5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within a rigid norbornane-like framework (bicyclo[2.2.1]heptane). The oxane-4-carbonyl substituent introduces a tetrahydropyran-derived carbonyl group, which influences the compound’s electronic and steric properties.
Properties
IUPAC Name |
oxan-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c13-11(8-1-3-14-4-2-8)12-6-10-5-9(12)7-15-10/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMZVQDMQERLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, which forms the bicyclic framework by reacting a diene with a dienophile . The reaction conditions often require a catalyst, such as a chiral tertiary amine, to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Used to modify the oxidation state of the compound, often to increase stability.
Substitution: Common in modifying the functional groups attached to the bicyclic framework.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Structural Characteristics
The compound features a unique bicyclic structure, which contributes to its biological activity and potential therapeutic applications. The presence of a thioether group and a carbonyl moiety enhances its interaction with biological targets, making it a candidate for drug development.
Scientific Research Applications
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Medicinal Chemistry
- Neurological Disorders : Compounds similar to 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane have been investigated for their potential as ligands for cholinergic receptors, which are crucial in modulating neurotransmitter systems related to cognitive functions. Research indicates that derivatives can influence conditions like Alzheimer's disease by enhancing cholinergic signaling.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .
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Synthetic Organic Chemistry
- Building Blocks for Synthesis : The compound serves as an important building block in the synthesis of more complex molecules. Its structural features allow it to participate in various chemical reactions, including cycloadditions and substitution reactions, which are essential in the development of new pharmaceuticals .
- Total Synthesis : It has been utilized in total synthesis approaches for complex natural products, showcasing its versatility in organic synthesis methodologies .
Case Studies
Mechanism of Action
The mechanism of action of 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2034455-32-6)
- Structure : Differs by replacing the oxane-4-carbonyl group with a 4-chlorophenyl-substituted cyclopentanecarbonyl moiety.
- Molecular Formula: C₁₇H₂₀ClNOS (MW: 321.86 g/mol).
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl (AS40006-1S4S)
2-Thia-5-azabicyclo[2.2.1]heptane Hydrochloride (CAS 1215499-34-5)
- Molecular Formula : C₅H₁₀ClNS (MW: 151.66 g/mol).
Bicyclic Framework Variations
5-Oxa-2-azabicyclo[4.1.0]heptane Hydrochloride (CAS 1354952-28-5)
- Structure : Features a 5-oxa-2-aza bicyclo[4.1.0]heptane core with a fused oxirane ring.
- Molecular Formula: C₅H₁₀ClNO (MW: 135.59 g/mol).
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Structure : Larger bicyclo[4.2.0]octene system with a β-lactam ring, commonly seen in cephalosporin antibiotics.
- Properties : The β-lactam moiety confers antibacterial activity, a feature absent in the target compound due to its distinct bicyclic framework .
Key Research Findings and Comparative Analysis
Physicochemical Properties
*Calculated based on molecular formula C₁₁H₁₅NO₃S.
Biological Activity
The compound 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on existing literature and research findings.
Chemical Structure and Properties
This compound features a unique bicyclic framework that combines elements of sulfur and nitrogen within its structure. This configuration contributes to its biological activity, particularly as an inhibitor for various enzymes.
Enzyme Inhibition
Research indicates that compounds within the bicyclic family, including this compound, exhibit significant enzyme inhibition properties:
- Prolyl Oligopeptidase (POP) : The compound has been shown to act as an inhibitor of prolyl oligopeptidase, a serine protease involved in the cleavage of proline-containing peptides. Inhibitors like this are of interest for their potential applications in treating cognitive disorders and other diseases related to peptide metabolism .
Antimicrobial Activity
Some derivatives of azabicyclo compounds have demonstrated antimicrobial properties, suggesting that this compound could also possess similar activities. These compounds interact with bacterial cell membranes or inhibit vital metabolic pathways, leading to bacterial cell death.
Neuropharmacological Effects
The structural features of this compound may allow it to interact with neurotransmitter systems, potentially influencing conditions such as anxiety or depression. Research into related compounds suggests that modifications in the bicyclic structure can enhance binding affinity to neurotransmitter receptors .
Synthesis and Preparation
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core : The initial step often includes the cyclization of suitable precursors under controlled conditions.
- Carbonyl Introduction : The oxane carbonyl group can be introduced via acylation reactions using acyl chlorides or anhydrides.
- Functional Group Modifications : Subsequent reactions may involve functional group transformations to optimize biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis involves multi-step protocols, including cyclization, functional group protection (e.g., CbzCl), and deprotection (e.g., Pd/C hydrogenation). Challenges include controlling stereochemistry and avoiding side reactions during sulfur incorporation. Optimizing reagents like NaBH4 in EtOH/THF for selective reductions ( ) or Lewis acid-mediated aza-Prins-pinacol reactions ( ) can enhance efficiency. Monitoring reaction intermediates via TLC or HPLC is critical for stepwise yield improvement.
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer : X-ray crystallography ( ) is definitive for absolute configuration determination. Complementary techniques include:
- NMR : H and C NMR to analyze coupling constants (e.g., vicinal protons in bicyclic systems) and NOE experiments for spatial proximity ( ).
- IR Spectroscopy : To confirm carbonyl (C=O) and thioether (C-S) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
Q. How can purification challenges arising from polar byproducts be addressed during synthesis?
- Methodological Answer : Use flash column chromatography with gradient elution (e.g., 30–50% ethyl acetate in petroleum ether) to separate polar intermediates ( ). Alternative approaches include recrystallization from MeOH/EtOH mixtures or employing ion-exchange resins for charged byproducts.
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the thia-aza bicyclic core in nucleophilic substitution or ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps to identify reactive sites. For example, radical addition pathways (e.g., thiol-mediated reactions in ) can be simulated to predict regioselectivity. Molecular docking may also assess interactions with biological targets (e.g., enzymes in ).
Q. How can contradictions in reaction outcomes during functionalization of the bicyclic framework be resolved?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., endo vs. exo selectivity). Systematic variation of catalysts (e.g., Pd/C vs. Rh complexes) and solvents (polar aprotic vs. ethers) can isolate dominant pathways. Kinetic vs. thermodynamic control studies (e.g., low vs. high temperatures) are essential, as shown in bicyclo[2.2.1]heptane functionalization ( ).
Q. What are the mechanistic implications of sulfur incorporation on the stability and reactivity of the bicyclic system?
- Methodological Answer : Sulfur’s electron-withdrawing effects can alter ring strain and nucleophilicity. Comparative studies using oxa-aza analogs ( ) reveal differences in hydrolysis rates or oxidation susceptibility. Stability assays under acidic/basic conditions (e.g., HCl/NaOH titration) and accelerated degradation studies (40–60°C) provide empirical data.
Q. How can ring-expansion strategies be applied to generate tropane or spirocyclic derivatives from this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
